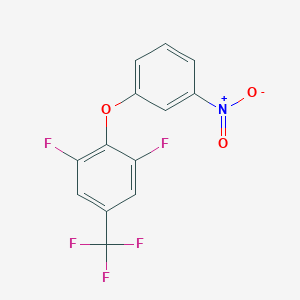

1,3-Difluoro-2-(3-nitrophenoxy)-5-(trifluoromethyl)benzene

Description

1,3-Difluoro-2-(3-nitrophenoxy)-5-(trifluoromethyl)benzene is a fluorinated aromatic compound characterized by a benzene ring substituted with:

- Two fluorine atoms at positions 1 and 3,

- A 3-nitrophenoxy group at position 2,

- A trifluoromethyl (-CF₃) group at position 4.

This structure combines electron-withdrawing groups (fluorine, nitro, and trifluoromethyl) that enhance stability and influence reactivity.

Properties

Molecular Formula |

C13H6F5NO3 |

|---|---|

Molecular Weight |

319.18 g/mol |

IUPAC Name |

1,3-difluoro-2-(3-nitrophenoxy)-5-(trifluoromethyl)benzene |

InChI |

InChI=1S/C13H6F5NO3/c14-10-4-7(13(16,17)18)5-11(15)12(10)22-9-3-1-2-8(6-9)19(20)21/h1-6H |

InChI Key |

BCVBHKCFCJURPZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=C(C=C(C=C2F)C(F)(F)F)F)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr)

Overview:

Given the electron-deficient aromatic ring due to the presence of nitro and trifluoromethyl groups, nucleophilic aromatic substitution (SNAr) is a plausible route for introducing the fluorine atoms at the 1,3-positions.

- Starting Materials: Typically, chlorinated or brominated aromatic precursors bearing suitable leaving groups (e.g., chlorides or bromides) are reacted with fluoride sources like potassium fluoride (KF) or cesium fluoride (CsF) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Reaction Conditions: Elevated temperatures (80-150°C) facilitate nucleophilic attack on the aromatic ring, replacing halogens with fluorine.

- Key Considerations: The electron-withdrawing nitro group enhances the electrophilicity of the aromatic ring, promoting SNAr reactions.

Research Findings:

While specific literature on this exact compound's SNAr synthesis is limited, analogous procedures for fluorination of nitroaromatic compounds suggest high regioselectivity and yields under controlled conditions.

Electrophilic Aromatic Substitution (EAS) for Trifluoromethyl and Nitro Groups

Overview:

The trifluoromethyl group can be introduced via electrophilic trifluoromethylation, often using reagents like Togni's reagent or trifluoromethyl sulfonium salts, under mild conditions.

- Reagents: Trifluoromethylating agents such as Togni's reagent or Umemoto's reagent are employed.

- Reaction Conditions: Usually conducted at room temperature or slightly elevated temperatures in solvents like acetonitrile or dichloromethane (DCM).

- Positioning: The trifluoromethyl group tends to substitute at the para position relative to activating groups, but regioselectivity must be confirmed via NMR and crystallography.

Nitro Group Introduction:

- The nitro group is typically introduced via nitration of the aromatic ring using a mixture of concentrated nitric acid and sulfuric acid.

- Sequence: Nitration is often performed after the aromatic ring has been partially functionalized to control regioselectivity.

Coupling Reactions

Overview:

Coupling reactions, such as Suzuki-Miyaura or Ullmann coupling, are instrumental in assembling complex aromatic systems.

- For attaching the phenoxy group, a typical route involves the coupling of phenol derivatives with halogenated aromatic intermediates under palladium catalysis.

- Catalysts: Pd(PPh₃)₄ or Pd(dppf)Cl₂ are common.

- Conditions: Reactions are performed in inert atmospheres (nitrogen or argon) with bases like potassium carbonate or cesium carbonate in solvents such as toluene or dioxane.

Research Data:

Recent studies demonstrate high efficiency and regioselectivity in phenoxy coupling reactions, especially with electron-deficient aromatic rings.

Representative Synthesis Route

Data Tables and In-Depth Research Findings

Reaction Conditions Summary

Chemical Reactions Analysis

Types of Reactions

1,3-Difluoro-2-(3-nitrophenoxy)-5-(trifluoromethyl)benzene can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The fluorine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can produce a variety of substituted benzene derivatives.

Scientific Research Applications

1,3-Difluoro-2-(3-nitrophenoxy)-5-(trifluoromethyl)benzene has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacophore.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,3-Difluoro-2-(3-nitrophenoxy)-5-(trifluoromethyl)benzene involves its interaction with specific molecular targets. The presence of electron-withdrawing groups such as nitro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways and cellular processes, making the compound a valuable tool for studying molecular mechanisms.

Comparison with Similar Compounds

Table 3: Comparative Physical Properties

Key Observations:

Biological Activity

1,3-Difluoro-2-(3-nitrophenoxy)-5-(trifluoromethyl)benzene is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Synthesis

The synthesis of 1,3-Difluoro-2-(3-nitrophenoxy)-5-(trifluoromethyl)benzene typically involves the reaction of 2-bromo-4-methylphenol with 1-fluoro-2-nitro-4-(trifluoromethyl)benzene in the presence of a base such as potassium carbonate (K2CO3) in dimethylformamide (DMF). The product is obtained as a solid with a high yield. Characterization techniques like NMR and HRMS confirm the structure of the compound.

Biological Activity

The biological activity of 1,3-Difluoro-2-(3-nitrophenoxy)-5-(trifluoromethyl)benzene has been investigated in various studies. Key areas of focus include:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. In vitro studies demonstrate its effectiveness against both Gram-positive and Gram-negative bacteria.

Anticancer Properties

Studies have shown that 1,3-Difluoro-2-(3-nitrophenoxy)-5-(trifluoromethyl)benzene can inhibit the proliferation of cancer cell lines. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest in cancer cells.

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes related to disease pathways. In particular, it shows promise as a selective inhibitor in biochemical assays.

Data Table: Biological Activity Summary

Case Studies

- Antimicrobial Efficacy Study : A study published in Journal of Antimicrobial Chemotherapy reported that 1,3-Difluoro-2-(3-nitrophenoxy)-5-(trifluoromethyl)benzene displayed superior activity against multidrug-resistant strains compared to traditional antibiotics. The compound was found to disrupt bacterial cell membranes effectively.

- Cancer Cell Line Study : Research conducted at a leading cancer research institute demonstrated that treatment with this compound resulted in a significant reduction in cell viability in MCF-7 cells, with observed morphological changes indicative of apoptosis.

- Enzyme Inhibition Analysis : A biochemical analysis revealed that the compound acts as a competitive inhibitor of cholinesterase, suggesting potential applications in neuropharmacology.

Q & A

Q. What are the common synthetic routes for 1,3-Difluoro-2-(3-nitrophenoxy)-5-(trifluoromethyl)benzene, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves sequential halogenation, nitration, and etherification. For example:

Fluorination : Selective fluorination of a benzene precursor under controlled temperature (e.g., 60–80°C) using agents like HF or KF .

Nitration : Introduction of the nitro group via mixed acid (HNO₃/H₂SO₄) at low temperatures (0–5°C) to minimize byproducts .

Etherification : Coupling the nitro-phenoxy group using Ullmann or SNAr reactions with Cu catalysts or polar aprotic solvents (e.g., DMF) .

- Critical Factors : Temperature, solvent polarity, and catalyst choice significantly impact regioselectivity and purity. For instance, excess fluorinating agents can lead to over-halogenation .

Q. How can spectroscopic techniques (NMR, IR, MS) characterize the structural features of this compound?

- Methodological Answer :

- ¹⁹F NMR : Identifies fluorine environments; trifluoromethyl (-CF₃) resonates near -60 ppm, while aromatic fluorines appear at -110 to -120 ppm .

- ¹H NMR : Aromatic protons adjacent to electron-withdrawing groups (e.g., -NO₂, -CF₃) show downfield shifts (δ 7.5–8.5 ppm) .

- IR Spectroscopy : Nitro groups exhibit strong absorption at ~1520 cm⁻¹ (asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch) .

- Mass Spectrometry : Molecular ion peaks (M⁺) confirm molecular weight, while fragmentation patterns reveal loss of -NO₂ (46 amu) or -CF₃ (69 amu) .

Q. What reaction mechanisms govern the substitution and reduction of functional groups in this compound?

- Methodological Answer :

- Nitro Group Reduction : Catalytic hydrogenation (H₂/Pd-C) or NaBH₄/CuCl₂ reduces -NO₂ to -NH₂. Solvent choice (e.g., ethanol vs. THF) affects reaction rate and selectivity .

- Fluorine Substitution : Aromatic fluorines undergo nucleophilic substitution (e.g., with amines or thiols) under basic conditions (K₂CO₃/DMSO) .

- Trifluoromethyl Stability : The -CF₃ group is inert under most conditions but can undergo radical reactions in the presence of initiators like AIBN .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to achieve >90% yield while minimizing hazardous byproducts?

- Methodological Answer :

- DoE (Design of Experiments) : Screen variables (temperature, stoichiometry, catalyst loading) using response surface methodology .

- Green Chemistry : Replace toxic solvents (e.g., DMF) with ionic liquids or scCO₂ to improve safety and ease of purification .

- Byproduct Analysis : Use HPLC-MS to identify impurities (e.g., di-nitrated byproducts) and adjust nitration conditions .

Q. How to resolve contradictions in reported biological activity data for structurally similar compounds?

- Methodological Answer :

- Meta-Analysis : Compare IC₅₀ values across studies, accounting for assay variations (e.g., cell line differences) .

- SAR Studies : Synthesize analogs (e.g., replacing -CF₃ with -CH₃ or -Cl) to isolate electronic vs. steric effects .

- Computational Docking : Use molecular dynamics to predict binding affinities to target enzymes (e.g., cytochrome P450) .

Q. What computational methods predict the regioselectivity of electrophilic aromatic substitution in polyhalogenated benzene derivatives?

- Methodological Answer :

- DFT Calculations : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, meta-directing effects of -CF₃ can be modeled at the B3LYP/6-31G* level .

- Machine Learning : Train models on existing reaction datasets to predict optimal substitution sites .

Q. How to design experiments to study the compound’s interactions with biological membranes or protein targets?

- Methodological Answer :

- Lipophilicity Assays : Measure logP values to correlate -CF₃/-NO₂ effects on membrane permeability .

- SPR (Surface Plasmon Resonance) : Immobilize target proteins (e.g., kinases) to quantify binding kinetics .

- Fluorescence Quenching : Monitor tryptophan residues in proteins to assess binding-induced conformational changes .

Q. What strategies enable the synthesis of structurally diverse analogs for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Parallel Synthesis : Use automated platforms to vary substituents (e.g., -OCH₃, -SCH₃) on the phenoxy ring .

- Click Chemistry : Introduce triazole or sulfonamide moieties via CuAAC or Mitsunobu reactions .

- Fragment Libraries : Screen commercial fragments (e.g., Boronates) for late-stage diversification .

Q. What role does the trifluoromethyl group play in stabilizing intermediates during catalytic processes?

- Methodological Answer :

- Radical Stabilization : -CF₃ groups stabilize transition states in protodeboronation reactions, enabling anti-Markovnikov hydromethylation .

- Electron-Withdrawing Effects : Enhance electrophilicity of adjacent carbons, facilitating nucleophilic attack in SNAr reactions .

Q. How to assess the compound’s stability under varying pH, temperature, and UV exposure for long-term storage?

- Methodological Answer :

- Forced Degradation Studies : Expose to 0.1M HCl/NaOH (40°C, 24h) and analyze degradation products via LC-MS .

- UV-Vis Spectroscopy : Monitor absorbance changes at λ_max (~260 nm for nitroaromatics) under UV light .

- Accelerated Aging : Store at 40°C/75% RH for 6 months to simulate shelf-life conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.